molecular formula C7H3F4NO B1484766 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde CAS No. 1803848-64-7

5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde

Cat. No. B1484766
CAS RN: 1803848-64-7
M. Wt: 193.1 g/mol
InChI Key: PJPFBGNFAVRCIB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde is a chemical compound with the CAS Number: 1803848-64-7 . It has a molecular weight of 193.1 and is in liquid form . This compound is utilized in diverse scientific investigations due to its unique properties.


Molecular Structure Analysis

The IUPAC name of this compound is 5-fluoro-2-(trifluoromethyl)isonicotinaldehyde . The InChI code is 1S/C7H3F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H .


Physical And Chemical Properties Analysis

This compound is a liquid . The molecular weight is 193.1 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

One primary application of 5-Fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde is in the synthesis of fluorinated compounds. For instance, the compound has been used in the efficient preparation of 3-fluoropyrroles, which are valuable in various chemical syntheses due to their potential biological activities. This method involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination to achieve various 3-fluorinated pyrroles, demonstrating the compound's role in introducing fluorine atoms into organic molecules (Surmont et al., 2009).

Heterocyclic Synthesis

It also plays a crucial role in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, where it serves as a precursor in multi-component reactions. These heterocycles are of interest due to their wide range of pharmacological properties. Microwave-assisted reactions involving this compound have led to the development of novel pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecular frameworks (Palka et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, the creation of 1,2,4-triazoles starting from isonicotinic acid hydrazide, and their subsequent evaluation against various microbes, highlights the potential of this compound in the development of new therapeutic agents (Bayrak et al., 2009).

Safety and Hazards

The safety data sheet for this compound indicates that it is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPFBGNFAVRCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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